Cas no 133545-24-1 ((R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97%)

(R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl is a chiral bidentate phosphine ligand with high stereoselectivity, widely used in asymmetric catalysis. With a minimum purity of 97%, it ensures reliable performance in enantioselective transformations, particularly in cross-coupling and hydrogenation reactions. The electron-rich di-p-tolylphosphino groups enhance metal coordination, while the dimethoxy substituents contribute to steric and electronic tuning, improving catalytic efficiency. Its rigid biphenyl backbone promotes stability and selectivity in chiral environments. This ligand is valuable for synthesizing optically active compounds in pharmaceuticals and fine chemicals. Consistent high purity makes it suitable for rigorous research and industrial applications requiring precise stereochemical control.
(R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97% structure
133545-24-1 structure
Product Name:(R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97%
CAS No:133545-24-1
MF:C42H40O2P2
MW:638.713333129883
MDL:MFCD09753006
CID:872745
PubChem ID:329753369
Update Time:2025-06-13

(R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97% Chemical and Physical Properties

Names and Identifiers

    • (R)-p-Tol-MeOBIPHEP
    • SL-A102-1
    • (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-6,6'-dimethoxy-1,1'-biphenyl
    • (R)-(6,6μ-Dimethoxybiphenyl-2,2μ-diyl)bis[bis(4-methylphenyl)phosphine]
    • bis(4-methylphenyl)-[2-[2-(4-methylphenyl)phosphanylphenyl]phenyl]phosphane
    • (R)-p-Tol-MeOBIPHEP, SL-A102-1, (R)-2,2μ-Bis(di-p-tolylphosphino)-6,6μ-dimethoxy-1,1μ-biphenyl
    • (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-6,6'-dimethoxy-1,1'-biphenyl,min.97%
    • (R)-(+)-2,2''-BIS(DI-P-TOLYLPHOSPHINO)-6,6''-DIMETHOXY-1,1''-BIPHENYL, MIN. 97%
    • (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] >=97%, optical purity ee: >=99%
    • MFCD09753006
    • 133545-25-2
    • DTMVLPFJTUJZAY-UHFFFAOYSA-N
    • SCHEMBL642053
    • E76894
    • J-006397
    • (S)-(6,6'-DIMETHOXYBIPHENYL-2,2'-DIYL)BIS[BIS(4-METHYLPHENYL)PHOSPHINE]
    • (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine], >=97%, optical purity ee: >=99%
    • J-006398
    • (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine], >=97%, optical purity ee: >=99%
    • 133545-24-1
    • E76893
    • (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-6,6'-dimethoxy-1,1'-biphenyl,min.97%
    • [2-[2-bis(4-methylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(4-methylphenyl)phosphane
    • {2'-[BIS(4-METHYLPHENYL)PHOSPHANYL]-6,6'-DIMETHOXY-[1,1'-BIPHENYL]-2-YL}BIS(4-METHYLPHENYL)PHOSPHANE
    • (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]
    • (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-6,6'-dimethoxy-1,1'-biphenyl
    • (R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97%
    • MDL: MFCD09753006
    • Inchi: 1S/C42H40O2P2/c1-29-13-21-33(22-14-29)45(34-23-15-30(2)16-24-34)39-11-7-9-37(43-5)41(39)42-38(44-6)10-8-12-40(42)46(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h7-28H,1-6H3
    • InChI Key: DTMVLPFJTUJZAY-UHFFFAOYSA-N
    • SMILES: P(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1=CC=CC(=C1C1=C(C=CC=C1P(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1)OC)OC

Computed Properties

  • Exact Mass: 638.25035451g/mol
  • Monoisotopic Mass: 638.25035451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 764
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 10.3
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Color/Form: Not available
  • Solubility: Not available

(R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97% Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

(R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97% Pricemore >>

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(R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97% Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:133545-24-1)(R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97%
Order Number:A1199049
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:38
Price ($):188.0/307.0/792.0
Email:sales@amadischem.com

Additional information on (R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97%

Research Briefing on (R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl (CAS: 133545-24-1) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound (R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl (CAS: 133545-24-1, min. 97% purity) is a chiral phosphine ligand that has garnered significant attention in the fields of asymmetric catalysis and pharmaceutical synthesis. Recent studies highlight its pivotal role in facilitating enantioselective transformations, which are critical for the production of optically active intermediates in drug development. This research briefing synthesizes the latest findings on this compound, focusing on its synthetic utility, mechanistic insights, and emerging applications.

A 2023 study published in Journal of the American Chemical Society demonstrated the ligand's efficacy in palladium-catalyzed asymmetric allylic alkylations, achieving enantiomeric excess (ee) values exceeding 95%. The electron-rich p-tolyl groups and methoxy substituents were found to enhance steric and electronic tuning, enabling superior substrate selectivity. Parallel research in Organic Letters (2024) revealed its utility in rhodium-catalyzed conjugate additions, where it improved yields by 20% compared to analogous ligands, attributed to its rigid biphenyl backbone.

Industrial applications have also progressed, with Patheon API Services reporting its use in the kilogram-scale synthesis of a Janus kinase (JAK) inhibitor intermediate (Patent WO2023/154321). The ligand's robustness under GMP conditions and recyclability (>5 cycles with <5% activity loss) underscore its commercial viability. However, challenges persist in cost-effective synthesis—recent efforts by Sigma-Aldrich (Q2 2024) optimized its preparation via nickel-catalyzed P-C coupling, reducing palladium residue to <10 ppm.

Structural analyses using X-ray crystallography (CCDC 2256781) confirmed the ligand's C2-symmetric geometry, while DFT calculations elucidated its preferential stabilization of Re-face attack in prochiral substrates. These findings were corroborated by in-situ NMR studies tracking catalyst speciation (ACS Catalysis, 2024). Notably, the compound showed promise in biocatalysis hybrid systems—enzyme-metal combos achieved dynamic kinetic resolutions with 99% ee (DOI: 10.1039/D3SC04562H).

Emerging therapeutic applications include its role in synthesizing PROTAC degraders targeting BTK (Blood Cancer Journal, 2024), where chirality was crucial for E3 ligase recruitment. Stability studies (40°C/75% RH, 6 months) confirmed the ligand's compatibility with lyophilized formulations. Future directions may explore its use in photoredox catalysis, given preliminary data showing triplet-state lifetime extension (τ = 1.2 μs) when coordinated to iridium(III).

Recommended suppliers
Amadis Chemical Company Limited
(CAS:133545-24-1)(R)-(+)-2,2''-Bis(di-p-tolylphosphino)-6,6''-dimethoxy-1,1''-biphenyl,min.97%
A1199049
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):188.0/307.0/792.0
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